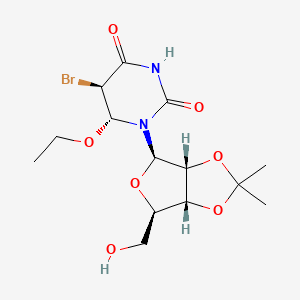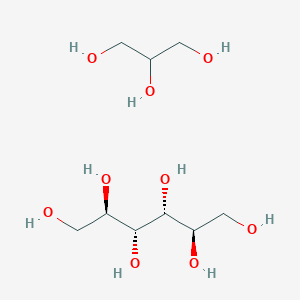
2-乙烯基-4,6-二氨基-1,3,5-三嗪
描述
2-Vinyl-4,6-diamino-1,3,5-triazine is an organic compound with the chemical formula C5H7N5. It consists of a vinyl group (-CH=CH2) attached to a 2,4-diamino triazine ring. This compound is a colorless solid and serves as a monomeric precursor to polymers with hydrogen-bonding substituents .
科学研究应用
2-Vinyl-4,6-diamino-1,3,5-triazine has multiple scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with hydrogen-bonding capabilities.
Biomedical Applications: Polymers derived from this compound are used in molecular imprinting, enhanced hydrogels, and nano/micro particle optimization for drug delivery systems.
Molecular Recognition: It is employed in the molecular recognition of nucleic acid bases and their derivatives through hydrogen bonding.
Adsorption Studies: It is used in the adsorption of small drug molecules and DNA.
作用机制
Target of Action
2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-Vinyl-1,3,5-triazine-2,4-diamine, has been found to selectively adsorb nucleic acid bases, nucleotides, and nucleosides . This suggests that the primary targets of this compound are these biomolecules, which play crucial roles in various biological processes, including DNA replication, transcription, and protein synthesis .
Mode of Action
The interaction between 2-Vinyl-4,6-diamino-1,3,5-triazine and its targets is primarily through the formation of strong hydrogen bonds . The 4,6-diamino-1,3,5-triazine functionality of the compound forms multiple hydrogen bonds with the target molecules in aqueous solutions . This strong and reversible adsorption is a key feature of its mode of action .
Biochemical Pathways
For instance, it could potentially interfere with DNA replication and transcription processes, thereby affecting gene expression and protein synthesis .
Pharmacokinetics
Its low solubility in both water and most organic solvents suggests that its bioavailability may be limited .
Result of Action
The molecular and cellular effects of 2-Vinyl-4,6-diamino-1,3,5-triazine’s action are likely to be closely tied to its interaction with nucleic acid bases, nucleotides, and nucleosides. By forming strong hydrogen bonds with these molecules, the compound could potentially alter their normal functions, leading to changes in cellular processes such as DNA replication, transcription, and protein synthesis .
Action Environment
The action of 2-Vinyl-4,6-diamino-1,3,5-triazine is influenced by environmental factors. For instance, its ability to form hydrogen bonds with target molecules occurs in aqueous solutions . Furthermore, its low solubility in both water and most organic solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment .
生化分析
Biochemical Properties
2-Vinyl-4,6-diamino-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to form strong hydrogen bonds. It interacts with nucleic acid bases, nucleotides, and nucleosides through the 4,6-diamino-1,3,5-triazine functionality . These interactions are crucial for selective adsorption processes, making it a valuable molecule in biochemical applications such as reducing uric acid interference in electrochemical biosensors .
Cellular Effects
2-Vinyl-4,6-diamino-1,3,5-triazine influences various cellular processes by interacting with nucleic acids and proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds with nucleic acid bases allows it to modulate gene expression and impact cellular functions . Additionally, it has been shown to reduce uric acid interference, which can affect cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-Vinyl-4,6-diamino-1,3,5-triazine exerts its effects through hydrogen bonding interactions with biomolecules. It binds to nucleic acid bases, nucleotides, and nucleosides, forming stable complexes that can influence gene expression and enzyme activity . The compound’s ability to form noncovalent interactions with target molecules makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinyl-4,6-diamino-1,3,5-triazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Vinyl-4,6-diamino-1,3,5-triazine vary with different dosages in animal models. At lower doses, the compound has been shown to interact effectively with nucleic acids and proteins, modulating gene expression and cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including structural damage to the liver . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Vinyl-4,6-diamino-1,3,5-triazine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form hydrogen bonds with nucleic acid bases and other biomolecules allows it to influence metabolic flux and metabolite levels . These interactions are essential for its role in biochemical applications, such as reducing uric acid interference in biosensors .
Transport and Distribution
Within cells and tissues, 2-Vinyl-4,6-diamino-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s low solubility in water and organic solvents also plays a role in its transport and distribution .
Subcellular Localization
2-Vinyl-4,6-diamino-1,3,5-triazine localizes to specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its activity and function . The compound’s ability to form hydrogen bonds with nucleic acids and proteins is crucial for its subcellular localization and overall biochemical activity .
准备方法
2-Vinyl-4,6-diamino-1,3,5-triazine can be synthesized through various organic synthesis methods. One common method involves the reaction of 1,3,5-tricyanuric acid with ethylene oxide under appropriate conditions to yield the target compound . Another method involves the reaction of imidazole with acrylonitrile, followed by a reaction with cyanoguanidine . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
化学反应分析
2-Vinyl-4,6-diamino-1,3,5-triazine undergoes several types of chemical reactions, including:
Polymerization: It can polymerize with compounds like acrylonitrile, divinyl sulfone, and N,N’-methylenebisacrylamide.
Addition Reactions: The vinyl group allows for addition reactions with various reagents such as water, ethanol, carboxylic acids, and imidazole under acidic conditions.
Formation of Complexes: It can form complexes with substances like silver nitrate, which can be used to prevent migration of metals in epoxy resin complexes.
相似化合物的比较
2-Vinyl-4,6-diamino-1,3,5-triazine can be compared with other similar compounds like:
2,4-Diamino-6-vinyl-s-triazine: Similar in structure but may have different reactivity and applications.
Poly(vinyldiaminotriazine): A polymer form that exhibits unique properties such as molecular recognition and hydrogen bonding.
The uniqueness of 2-Vinyl-4,6-diamino-1,3,5-triazine lies in its ability to form stable hydrogen bonds, making it highly valuable in polymer science and biomedical applications.
属性
IUPAC Name |
6-ethenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYUNPVVODNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27154-03-6 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27154-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60342953 | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3194-70-5 | |
| Record name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diamino-6-vinyl-s-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)




![3-[Dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium](/img/structure/B1219243.png)

![2-[2-[[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B1219247.png)
